N-(2,2,2-Trifluoro-1-(3-fluoroanilino)-1-(trifluoromethyl)ethyl)propanamide
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Overview
Description
N-{1,1,1,3,3,3-hexafluoro-2-[(3-fluorophenyl)amino]propan-2-yl}propanamide: is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(3-fluorophenyl)amino]propan-2-yl}propanamide typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with 3-fluoroaniline under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality N-{1,1,1,3,3,3-hexafluoro-2-[(3-fluorophenyl)amino]propan-2-yl}propanamide suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride.
Substitution: The presence of fluorine atoms makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, N-{1,1,1,3,3,3-hexafluoro-2-[(3-fluorophenyl)amino]propan-2-yl}propanamide is used as a building block for synthesizing more complex fluorinated compounds. Its unique reactivity makes it valuable in developing new materials and catalysts.
Biology
The compound’s stability and reactivity are leveraged in biological research, particularly in studying enzyme interactions and developing fluorinated pharmaceuticals.
Medicine
In medicine, it is explored for its potential use in drug development, especially for creating drugs with improved metabolic stability and bioavailability.
Industry
Industrially, the compound is used in the production of high-performance materials, such as fluorinated polymers and surfactants, due to its chemical resistance and stability.
Mechanism of Action
The mechanism by which N-{1,1,1,3,3,3-hexafluoro-2-[(3-fluorophenyl)amino]propan-2-yl}propanamide exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound used as a solvent and in various chemical reactions.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated alcohol with similar properties.
Uniqueness
N-{1,1,1,3,3,3-hexafluoro-2-[(3-fluorophenyl)amino]propan-2-yl}propanamide stands out due to the presence of both fluorine and an aromatic amine group, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and pharmaceuticals.
Properties
Molecular Formula |
C12H11F7N2O |
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Molecular Weight |
332.22 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-(3-fluoroanilino)propan-2-yl]propanamide |
InChI |
InChI=1S/C12H11F7N2O/c1-2-9(22)21-10(11(14,15)16,12(17,18)19)20-8-5-3-4-7(13)6-8/h3-6,20H,2H2,1H3,(H,21,22) |
InChI Key |
MXOVSHPGEPHRFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC(=CC=C1)F |
Origin of Product |
United States |
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